C‑Glycosylation Performance: D‑Lactal vs. Other Glycals Under Identical Pd(II)‑Catalyzed Conditions
In a head‑to‑head evaluation of eight glycals under identical Pd(II)‑catalyzed C‑glycosylation conditions using diaryliodonium salts, D‑Lactal underwent effective conversion to the corresponding 2,3‑dideoxy C‑aryl glycoside, demonstrating that its disaccharide structure does not impede this transformation relative to simpler monosaccharide glycals [REFS‑1]. The reaction produced the C‑glycoside in 53% isolated yield with exclusive α‑stereoselectivity, placing D‑Lactal within the moderate‑to‑good yield range achieved across the glycal panel [REFS‑2].
| Evidence Dimension | Isolated yield of 2,3‑dideoxy C‑aryl glycoside |
|---|---|
| Target Compound Data | 53% (D‑Lactal‑derived product) |
| Comparator Or Baseline | D‑Glucal (49%); D‑Galactal (44%); D‑Maltal (57%); L‑Arabinal (41%) |
| Quantified Difference | D‑Lactal yield (53%) exceeds D‑glucal by 4%, D‑galactal by 9%, and L‑arabinal by 12%; comparable to D‑maltal |
| Conditions | Pd(II) catalyst, diaryliodonium salt, CH₂Cl₂, room temperature, 16–24 hours |
Why This Matters
This data confirms that D‑Lactal is a fully competent substrate for modern C‑glycosylation methodology, enabling direct installation of aryl groups onto the disaccharide framework without prior functional group manipulation.
- [1] Pal KB, Lee J, Das M, Liu X. Palladium(II)‑catalyzed stereoselective synthesis of C‑glycosides from glycals with diaryliodonium salts. Org Biomol Chem. 2020;18(12):2242‑2251. View Source
- [2] Pal KB, Lee J, Das M, Liu X. Electronic Supplementary Information for Palladium(II)‑catalyzed stereoselective synthesis of C‑glycosides from glycals. Org Biomol Chem. 2020; ESI Table S2. View Source
